5,8-Dideuterioisoquinoline
Description
5,8-Dideuterioisoquinoline is a deuterated derivative of isoquinoline, featuring deuterium atoms at the 5th and 8th positions of the aromatic ring. The molecular formula is C₉H₅D₂N, with deuterium substitution replacing hydrogen atoms at specific sites. This isotopic modification is strategically employed to study kinetic isotope effects (KIEs), metabolic stability, and reaction mechanisms in organic and medicinal chemistry.
Properties
Molecular Formula |
C9H7N |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
5,8-dideuterioisoquinoline |
InChI |
InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H/i3D,4D |
InChI Key |
AWJUIBRHMBBTKR-NMQOAUCRSA-N |
Isomeric SMILES |
[2H]C1=C2C=CN=CC2=C(C=C1)[2H] |
Canonical SMILES |
C1=CC=C2C=NC=CC2=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinoline-5,8-D2 can be synthesized through several methods, including:
From Cinnamaldehyde: This method involves the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime.
Bischler-Napieralski Synthesis: In this reaction, 2-phenylethylamine is first treated with formyl chloride in the presence of a base to form N-formyl-2-phenylethylamine.
Industrial Production Methods
Industrial production of isoquinoline and its derivatives often involves the extraction from coal tar, followed by fractional crystallization of the acid sulfate . The Pomeranz-Fritsch reaction is another efficient method for the preparation of isoquinoline, using benzaldehyde and aminoacetaldehyde diethyl acetal in an acid medium .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline-5,8-D2 undergoes various chemical reactions, including:
Oxidation: Oxidation with peracetic acid gives the N-oxide.
Reduction: Mild reduction with tin and hydrochloric acid yields 1,2,3,4-tetrahydroisoquinoline.
Common Reagents and Conditions
Oxidation: Peracetic acid, alkaline potassium permanganate.
Reduction: Tin and hydrochloric acid, hydrogen and platinum catalyst.
Substitution: Electrophilic reagents for C-5 and C-8 positions, nucleophilic reagents for C-1 and C-3 positions.
Major Products
Oxidation: Pyridine-3,4-dicarboxylic acid.
Reduction: 1,2,3,4-tetrahydroisoquinoline, decahydroisoquinoline.
Substitution: Various substituted isoquinolines depending on the reagents used.
Scientific Research Applications
Isoquinoline-5,8-D2 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isoquinoline-5,8-D2 involves its interaction with various molecular targets and pathways. As an analog of pyridine, isoquinoline-5,8-D2 can act as a weak base and form salts upon treatment with strong acids . It can also form adducts with Lewis acids, such as boron trifluoride . The presence of deuterium atoms may influence its binding affinity and reactivity with these targets.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substitution Patterns and Physicochemical Properties
The following table compares 5,8-Dideuterioisoquinoline with halogenated and methylated analogs based on substitution patterns, molecular weight, and key properties:
Key Observations :
- Deuterium vs. Halogens/Methyl Groups :
- Deuterium substitution minimizes steric and electronic perturbations compared to halogens or methyl groups, making it ideal for isotopic tracing .
- Halogenated analogs (Cl, Br) exhibit enhanced reactivity in nucleophilic substitutions and cross-coupling reactions due to electronegative substituents .
- Methyl groups increase lipophilicity and steric hindrance, altering binding affinities in biological systems .
Antimicrobial and Anticancer Activities
- 5,8-Dichloroisoquinoline: Demonstrated potent activity against Staphylococcus aureus (MIC = 2 µg/mL) and breast cancer cell lines (IC₅₀ = 8 µM) .
- 5,8-Dibromoisoquinoline: Exhibited superior anticancer activity (IC₅₀ = 5 µM in HeLa cells) compared to chloro analogs due to increased lipophilicity .
Metabolic Stability
- Kinetic Isotope Effects (KIEs): Deuterium at the 5th and 8th positions may slow oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation), a strategy used in deuterated drugs like Deutetrabenazine . Halogenated analogs, particularly brominated derivatives, show slower hepatic clearance than non-halogenated isoquinolines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
